An In-depth Technical Guide to the Synthesis and Characterization of Methyl 7-ethoxy-1-benzofuran-2-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 7-ethoxy-1-benzofuran-2-carboxylate
Introduction: The Benzofuran Scaffold in Modern Drug Discovery
The benzofuran nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in medicinal chemistry. Its derivatives are prevalent in a multitude of natural products and synthetically developed therapeutic agents, exhibiting a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The versatility of the benzofuran scaffold allows for a wide range of structural modifications, enabling the fine-tuning of its pharmacological profile. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a compound of interest for further derivatization in drug development programs.
Strategic Synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate
The construction of the benzofuran ring system can be achieved through various synthetic strategies. For the target molecule, a highly efficient and convergent approach starting from the commercially available 2-hydroxy-3-ethoxybenzaldehyde is outlined. This method involves a base-mediated cyclocondensation, a reliable route for the formation of 2-substituted benzofurans.[1]
Causality of Experimental Design
The choice of 2-hydroxy-3-ethoxybenzaldehyde as the starting material is strategic. The presence of the hydroxyl group is essential for the intramolecular cyclization, while the ethoxy group at the 7-position is pre-installed, avoiding complex substitution reactions on the benzofuran core at a later stage. The reaction with diethyl bromomalonate is chosen for its ability to introduce the two-carbon unit required for the furan ring, which already contains the ester functionality, albeit as a diethyl ester. The subsequent hydrolysis and mono-esterification with methanol provide the target methyl ester. This multi-step, one-pot reaction is designed for efficiency and high yield.
Experimental Workflow
The synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate can be conceptualized in the following workflow:
Caption: Synthetic workflow for Methyl 7-ethoxy-1-benzofuran-2-carboxylate.
Detailed Experimental Protocol
Materials:
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2-hydroxy-3-ethoxybenzaldehyde
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Diethyl bromomalonate
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Potassium carbonate (anhydrous)
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N,N-Dimethylformamide (DMF)
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Sodium hydroxide
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Methanol
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Hydrochloric acid
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Dichloromethane
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Magnesium sulfate (anhydrous)
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Silica gel for column chromatography
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Ethyl acetate and hexanes (for chromatography)
Procedure:
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Synthesis of 7-Ethoxy-1-benzofuran-2-carboxylic acid:
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To a solution of 2-hydroxy-3-ethoxybenzaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Slowly add diethyl bromomalonate (1.1 eq) to the reaction mixture.
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Heat the reaction to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and pour it into ice-cold water.
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Acidify the mixture with 2M HCl to pH 2-3.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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To the crude intermediate, add a solution of sodium hydroxide (3.0 eq) in a 1:1 mixture of water and ethanol.
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Reflux the mixture for 4 hours to effect hydrolysis and decarboxylation.
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Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
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Filter the solid, wash with cold water, and dry to obtain 7-Ethoxy-1-benzofuran-2-carboxylic acid.
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Esterification to Methyl 7-ethoxy-1-benzofuran-2-carboxylate:
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Suspend the crude 7-Ethoxy-1-benzofuran-2-carboxylic acid in methanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 6 hours.
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Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with dichloromethane (3 x 30 mL).
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Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Methyl 7-ethoxy-1-benzofuran-2-carboxylate as a solid.
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Comprehensive Characterization
Due to the novelty of this specific derivative, detailed experimental data in the literature is limited.[2] The following characterization data is predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 35-38 °C[3] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the structure of the target molecule. The expected chemical shifts (δ) in ppm relative to TMS are detailed below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.20 | s | - | 1H |
| H-4 | ~7.35 | d | ~8.0 | 1H |
| H-5 | ~7.05 | t | ~8.0 | 1H |
| H-6 | ~6.90 | d | ~8.0 | 1H |
| -OCH₃ | ~3.90 | s | - | 3H |
| -OCH₂CH₃ | ~4.15 | q | ~7.0 | 2H |
| -OCH₂CH₃ | ~1.45 | t | ~7.0 | 3H |
Interpretation: The singlet at ~7.20 ppm is characteristic of the H-3 proton of the furan ring. The three aromatic protons will appear as a set of coupled multiplets (a doublet, a triplet, and a doublet) in the aromatic region. The ethoxy group will be represented by a quartet and a triplet, while the methyl ester will be a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Predicted δ (ppm) |
| C=O (ester) | ~162 |
| C-2 | ~145 |
| C-3 | ~112 |
| C-3a | ~148 |
| C-4 | ~125 |
| C-5 | "align" |
| C-6 | ~115 |
| C-7 | ~146 |
| C-7a | ~128 |
| -OCH₃ | ~52 |
| -OCH₂CH₃ | ~65 |
| -OCH₂CH₃ | ~15 |
Interpretation: The carbonyl carbon of the ester will be the most downfield signal. The quaternary carbons of the benzofuran ring (C-2, C-3a, C-7, and C-7a) will have distinct chemical shifts. The protonated carbons of the benzene and furan rings will appear in the aromatic region. The aliphatic carbons of the ethoxy and methoxy groups will be the most upfield signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) stretching | ~1720 | Strong |
| C-O (ester) stretching | ~1250 and ~1100 | Strong |
| C=C (aromatic) stretching | ~1600, ~1500 | Medium |
| C-H (aromatic) stretching | ~3100-3000 | Medium |
| C-H (aliphatic) stretching | ~2980-2850 | Medium |
| C-O-C (ether) stretching | ~1200 | Strong |
Interpretation: The most prominent peak will be the strong absorption around 1720 cm⁻¹ corresponding to the ester carbonyl group. The presence of aromatic C=C and C-H stretches, along with aliphatic C-H stretches, will also be evident. The strong C-O stretching bands confirm the presence of the ester and ether functionalities.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 220.07 | Molecular Ion |
| [M - OCH₃]⁺ | 189.06 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 161.06 | Loss of carbomethoxy radical |
| [M - C₂H₅]⁺ | 191.05 | Loss of ethyl radical |
| [M - OC₂H₅]⁺ | 175.04 | Loss of ethoxy radical |
Interpretation: The molecular ion peak at m/z 220.07 will confirm the molecular weight of the compound. Common fragmentation patterns for benzofuran esters include the loss of the alkoxy group from the ester and cleavage of the ether linkage.[5][6]
Conclusion
This technical guide outlines a robust and efficient synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a valuable building block for the development of novel therapeutic agents. The detailed protocol, rooted in established chemical principles, provides a clear pathway for its preparation. The comprehensive characterization data, though predictive, offers a solid framework for the structural verification of the synthesized compound. This guide is intended to empower researchers and drug development professionals with the necessary information to confidently synthesize and characterize this and similar benzofuran derivatives, thereby accelerating the discovery of new and effective medicines.
References
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Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Available at: [Link]
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Vessecchi, R., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 30(8), 1469-1480. Available at: [Link]
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Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 31(6), 2043–2045. Available at: [Link]
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PubChem. (n.d.). Methyl 7-ethoxy-1-benzofuran-2-carboxylate. Retrieved January 19, 2026, from [Link]
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ChemBK. (2024). Methyl 7-ethoxy-1-benzofuran-2-carboxylate. Retrieved January 19, 2026, from [Link]
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RSC Publishing. (2014). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances, 4, 12345-12354. Available at: [Link]
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3-Halocoumarin
(E)-2-halo-3-(2-hydroxyphenyl)acrylate
Benzofuran-2-carboxylate
